Ethyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate
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Overview
Description
Ethyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the bromination of a precursor compound followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, bromination, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Ethyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate
- 2-bromo-4-(4-ethoxyphenyl) oxazole
Uniqueness
Ethyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H9BrFNO3 |
---|---|
Molecular Weight |
314.11 g/mol |
IUPAC Name |
ethyl 2-bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-17-11(16)9-10(18-12(13)15-9)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
ZYZSMHUBUUVDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)Br)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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